2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been reported in the literature . One method involves C-H Bond Functionalization of Disulfide Intermediates . Another method uses a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature .Chemical Reactions Analysis
The chemical reactions involving benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can vary widely depending on the specific compound and reaction conditions. The synthesis methods mentioned above involve several chemical reactions, including C-H bond functionalization and multi-component fusion reactions .Scientific Research Applications
COX Inhibitory Activity
Compounds structurally related to the mentioned chemical, particularly those with a triazinylthio moiety and a methoxyphenyl group, have been studied for their COX inhibitory activities. For instance, derivatives exhibiting strong inhibitory action on the COX-2 enzyme have been synthesized, highlighting their potential in addressing inflammation and related conditions (Ertas et al., 2022).
Antitumor Activity
Research into benzothiazole derivatives bearing different heterocyclic rings has unveiled compounds with significant anticancer activities against a variety of cancer cell lines. This includes the synthesis of compounds using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, demonstrating the versatility of these molecules in targeting neoplastic diseases (Yurttaş et al., 2015).
Antiviral Activity
Derivatives incorporating the benzimidazole and triazole moieties have been synthesized and tested for their activity against viruses, such as hepatitis C virus (HCV), showcasing the potential of these compounds in antiviral therapies (Youssif et al., 2016).
Antimicrobial and Antibacterial Evaluation
The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus under ultrasound irradiation has been reported, with these compounds displaying promising antimicrobial activities against a range of bacterial and fungal strains. Such findings suggest their applicability in developing new antimicrobial agents (Rezki, 2016).
Enzyme Inhibition and Molecular Docking Studies
Novel compounds with the benzothiazole/benzoxazole core have been investigated for their enzyme inhibitory properties and anti-inflammatory activities. Molecular docking studies have further elucidated their potential mechanisms of action, offering insights into their therapeutic applications (Tariq et al., 2018).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-23-13-8-4-2-6-11(13)18-15(22)10-24-16-19-20-17-21(16)12-7-3-5-9-14(12)25-17/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPFWNYHQTIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-methoxyphenyl)acetamide |
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